1,3-Dimethyl-2-imidazolidinone (DMI) is a polar, aprotic solvent with a wide range of applications in chemical synthesis and material science. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a cyclic urea derivative and possesses high thermal stability, a high boiling point, and excellent solvating power for a variety of organic and inorganic compounds. [, , , , , , , , , ] DMI's unique properties make it a valuable tool in various fields, including organic synthesis, polymer chemistry, electrochemistry, and materials science.
1,3-Dimethyl-2-imidazolidinone is an organic compound characterized by its imidazolidinone structure. It is recognized for its utility in various chemical processes and applications, particularly as a solvent and an intermediate in organic synthesis. The compound is often used in the production of polymers and other high-performance materials.
1,3-Dimethyl-2-imidazolidinone can be synthesized through several methods, utilizing different starting materials and reaction conditions. The compound's chemical formula is , with a molecular weight of approximately 114.15 g/mol. It is classified under the category of imidazolidinones, which are five-membered heterocyclic compounds containing nitrogen.
There are several established methods for synthesizing 1,3-dimethyl-2-imidazolidinone, each with distinct advantages and challenges:
The choice of synthesis method often depends on factors such as cost-effectiveness, safety considerations (especially regarding toxic reagents like phosgene), and desired yield and purity levels. The hydrogenation method is particularly favored for its use of less hazardous materials and ease of catalyst recovery.
1,3-Dimethyl-2-imidazolidinone participates in various chemical reactions due to its functional groups:
The reactivity of this compound makes it valuable in synthesizing complex organic molecules and materials used in coatings, adhesives, and plastics.
The mechanism for synthesizing 1,3-dimethyl-2-imidazolidinone typically involves the formation of an intermediate that undergoes hydrogenation or reduction to yield the final product. For instance, in the hydrogenation method, formaldehyde reacts with 2-imidazolidinone under catalytic conditions, leading to the formation of dimethylated products through the addition of hydrogen .
The efficiency of these reactions can be influenced by factors such as temperature, pressure, catalyst type, and concentration of reactants.
1,3-Dimethyl-2-imidazolidinone is stable under normal conditions but should be handled with care due to its irritant properties. It has a neutral pH in aqueous solutions and exhibits low volatility.
1,3-Dimethyl-2-imidazolidinone finds applications across various scientific fields:
The industrial production of 1,3-Dimethyl-2-imidazolidinone (DMI) began with foundational patents focusing on cyclic urea formation. A 1944 Du Pont patent (U.S. Patent 2,422,400) first documented the reaction of ethylenediamine with urea under elevated temperatures (ambient to 250°C), yielding 2-imidazolidinone as a key intermediate. Subsequent N-methylation with methyl halides or dimethyl sulfate introduced the methyl groups, but this route suffered from low yields (50–60%) and significant by-product formation, including polymeric species and residual amines [1] [7].
In 1947, Boon's synthesis (J. Chem. Soc.) utilized ethylene diamine, formaldehyde, and formic acid in a Eschweiler-Clarke reductive methylation. This one-pot process faced challenges in controlling exothermic reactions and required extensive purification to remove formamide derivatives and water [6] [7]. Table 1 summarizes these early methods:
Table 1: Early Industrial Synthesis Methods for DMI
Patent/Year | Reactants | Conditions | Yield | Key Limitations |
---|---|---|---|---|
Du Pont (1944) | Ethylenediamine, urea | 250°C, no solvent | ~55% | Polymerization, high energy input |
Boon (1947) | Ethylenediamine, HCHO, HCOOH | Reflux, aqueous medium | 60–65% | Formamide impurities, exothermic |
To address toxicity and corrosion issues linked to phosgene, modern routes prioritized safer reagents. A pivotal advancement emerged from JP2005145825A, where ethylenediamine reacted with urea and water at 120–180°C to form 2-imidazolidinone, followed by methylation using dimethyl carbonate (DMC) as a green methylating agent. This step achieved 80% yield with reduced by-products like N-methyl ethylenediamine, owing to DMC’s selective reactivity [1].
Simultaneously, CN101070306A optimized reductive methylation using paraformaldehyde and low-concentration formic acid (30–45%). The innovation involved recycling distilled formic acid from the reaction mixture, reducing waste. By depolymerizing paraformaldehyde in dilute acid first, then adding concentrated formic acid (85–94%), this method reached 81.3% yield with >99.9% purity [10]. Table 2 contrasts these approaches:
Table 2: Phosgene-Free Synthesis Techniques
Patent/System | Methylation Agent | Catalyst/Medium | Yield | Advantage |
---|---|---|---|---|
JP2005145825A (DMC) | Dimethyl carbonate | None, 150–200°C | 80% | No halide by-products |
CN101070306A (HCOOH) | Formic acid/paraformaldehyde | Recycled dilute HCOOH | 81.3% | Lower acid consumption, high purity |
Early phosgene-based routes, such as those in US4668793A, struggled with efficiency. Reacting N,N'-dimethylethylenediamine with phosgene without pH control yielded <20% DMI due to hydrochloride salt precipitation and equipment clogging [3] [5]. The breakthrough came with in situ dehydrochlorination using tertiary amines (e.g., triethylamine) or alkali hydroxides, maintaining pH 5.0–8.0 during phosgene addition. This modification prevented salt formation and enabled homogeneous aqueous-phase reactions, boosting yields to >90% [3].
Modern refinements focus on catalyst recovery and waste reduction. For example, EP1598342A1 employs n-butanol extraction in the presence of NaCl to recover DMI from aqueous streams, achieving 96.3% efficiency without alkali neutralization. This method is integrated into continuous manufacturing, contrasting sharply with early batch processes that discarded DMI-containing waste [9].
Key evolution trends:
Table 3: Catalytic Technique Comparison
Era/Technique | Catalyst/Additive | Yield | Reaction Time | By-Product Load |
---|---|---|---|---|
Early phosgene (1940s) | None | <20% | 8–12 h | High (salt deposition) |
pH-controlled phosgene | Triethylamine/NaOH | >90% | 3–5 h | Low |
Green methylation (Modern) | Recycled HCOOH/DMC | 80–81% | 12–15 h | Moderate |
Compounds Table
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